molecular formula C9H9BrO3S B2469053 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one CAS No. 53066-72-1

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one

Cat. No. B2469053
CAS RN: 53066-72-1
M. Wt: 277.13
InChI Key: GSGZAPSZMTVFFA-UHFFFAOYSA-N
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Description

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is a chemical compound with the molecular formula C9H9BrO3S . It has a molecular weight of 277.14 .


Molecular Structure Analysis

The InChI code for 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is 1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The melting point of 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is 90-91°C .

Scientific Research Applications

Studies on Polysulfide Polymers

  • Research by Ganesh and Kishore (1995) explored the reaction of 1-bromo-1-phenylethane with sodium disulfide and sodium tetrasulfide, leading to the formation of 1-phenylethyl polysulfides. This study contributes to understanding the properties and distribution of such compounds, which are crucial in the study of polysulfide polymers (Ganesh & Kishore, 1995).

Synthesis of α-Haloalkaneboronic Ester

  • Matteson and Jesthi (1976) developed a new synthesis method for α-haloalkaneboronic ester, specifically 1-bromo-1-ethylenedioxyboryl-2-phenylethane. This synthesis is significant for its application in organometallic chemistry and the production of complex organic compounds (Matteson & Jesthi, 1976).

Kinetics of Bromine Exchange

  • Adema and Sixma (2010) studied the kinetics of the reaction involving bromine exchange between 1-bromo-2-phenylethane-[82Br] and aluminium bromide. This research provides insights into the reaction mechanisms and kinetics of bromine exchange, which is vital for understanding complex chemical reactions (Adema & Sixma, 2010).

Ring Opening of Epoxy Alcohol Methanesulfonates

  • Gao et al. (1991) conducted a study on the regioselective ring opening of 2,3-epoxy alcohol methanesulfonates. Their findings are important for organic synthesis, especially in the context of producing specific 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates (Gao, Saitoh, Feng, & Murai, 1991).

Elimination Reactions in Organic Chemistry

  • Kumar and Balachandran (2008) studied the kinetics of elimination reactions of methanesulfonic acid from 1,2-diphenylethylmethane sulfonate and its derivatives. Their research sheds light on the mechanisms and pathways of elimination reactions in organic chemistry, which are fundamental to understanding chemical transformations (Kumar & Balachandran, 2008).

Synthesis of Tetrahydrocarbazoles

  • Gataullin et al. (2003) worked on the synthesis of tetrahydrocarbazoles, starting from N-methanesulfonyl-2-(cyclohex-1-enyl)aniline. This research is pivotal in the field of heterocyclic chemistry and the development of complex organic compounds (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Characterization of Highly Reactive Methanesulfonates

  • Bentley et al. (1994) characterized highly reactive methanesulfonates, providing valuable information on their stability, reactivity, and solvolysis in different media. This research is crucial for the application of these compounds in synthetic organic chemistry (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).

properties

IUPAC Name

2-bromo-2-methylsulfonyl-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGZAPSZMTVFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(C(=O)C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one

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